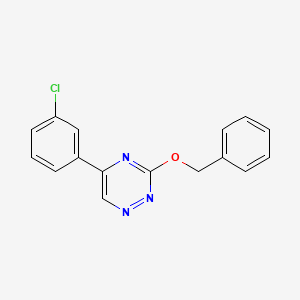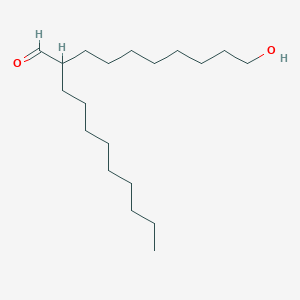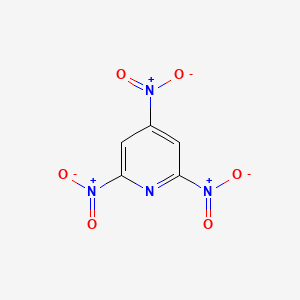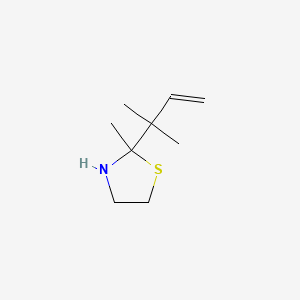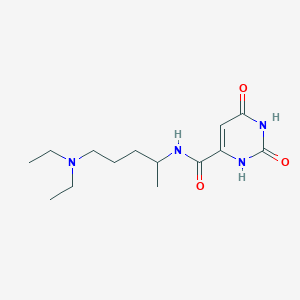
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a pyrrole ring fused to a thiophene ring, with a carbonyl azide functional group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with azidation reagents. One common method is to first convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with sodium azide (NaN3) to form the carbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide involves its interaction with various molecular targets and pathways. The azide group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid: A precursor to the carbonyl azide derivative.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A similar compound with methyl groups on the pyrrole ring.
N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide: A related compound with a carbohydrazide group .
Uniqueness
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is unique due to its carbonyl azide functional group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials with specific properties.
Eigenschaften
CAS-Nummer |
74772-18-2 |
|---|---|
Molekularformel |
C9H6N4OS |
Molekulargewicht |
218.24 g/mol |
IUPAC-Name |
3-pyrrol-1-ylthiophene-2-carbonyl azide |
InChI |
InChI=1S/C9H6N4OS/c10-12-11-9(14)8-7(3-6-15-8)13-4-1-2-5-13/h1-6H |
InChI-Schlüssel |
RWSVHUMXTCBTBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


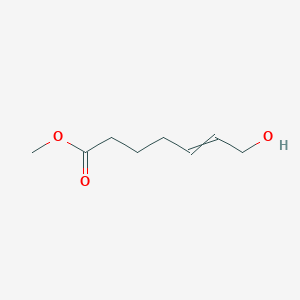
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
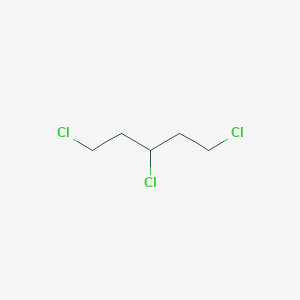

![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
